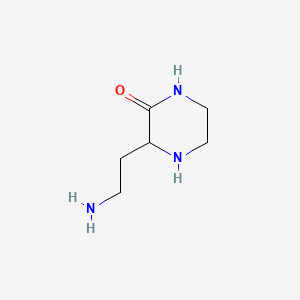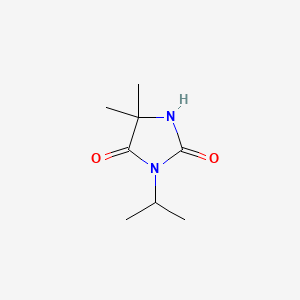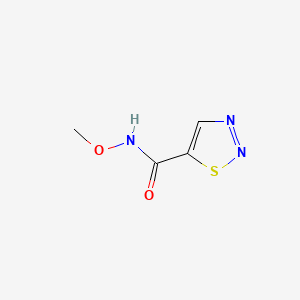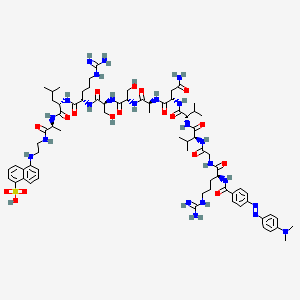
(R)-4-(1-Aminoéthyl)benzamide
Vue d'ensemble
Description
®-4-(1-Aminoethyl)benzamide is a chiral compound with significant importance in various fields of scientific research. It is characterized by the presence of an aminoethyl group attached to the benzamide structure, which imparts unique chemical and biological properties to the compound.
Applications De Recherche Scientifique
®-4-(1-Aminoethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of ®-4-(1-Aminoethyl)benzamide is the ω-transaminase enzyme . This enzyme is capable of catalyzing the interchange of amino and keto groups, utilizing the coenzyme pyridoxal-5′-phosphate (PLP) . It is valuable in biocatalysis due to its stereospecificity and broad substrate range .
Mode of Action
The compound interacts with its target, the ω-transaminase enzyme, by forming an external aldimine with the coenzyme PLP, through geminal diamine intermediates . The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate . A ketimine is then formed, after which a hemiaminal is produced by the addition of water . Subsequently, the ketone product is obtained together with pyridoxamine-5′-phosphate (PMP) .
Biochemical Pathways
The action of ®-4-(1-Aminoethyl)benzamide affects the ω-transaminase reaction mechanism, which is a key biochemical pathway in the synthesis of chiral amines . The downstream effects include the production of ketone products and PMP .
Pharmacokinetics
The compound’s interaction with the ω-transaminase enzyme suggests that it may be metabolized through enzymatic reactions
Result of Action
The result of the compound’s action is the production of a ketone product and PMP . This reaction is part of the half-transamination process, which is crucial in the synthesis of chiral amines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-4-(1-Aminoethyl)benzamide. For instance, the activity of the ω-transaminase enzyme can be affected by temperature . Variants of the enzyme with improved catalytic efficiency and thermostability have been engineered, suggesting that the compound’s action may also be optimized under certain conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(1-Aminoethyl)benzamide typically involves the reaction of 4-(1-Aminoethyl)benzoic acid with appropriate reagents to form the benzamide structure. One common method includes the use of coupling agents such as carbodiimides in the presence of a base to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of ®-4-(1-Aminoethyl)benzamide may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: ®-4-(1-Aminoethyl)benzamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Comparaison Avec Des Composés Similaires
(S)-4-(1-Aminoethyl)benzamide: The enantiomer of ®-4-(1-Aminoethyl)benzamide, with different stereochemistry.
4-(1-Aminoethyl)benzoic acid: The precursor to ®-4-(1-Aminoethyl)benzamide.
N-(4-(1-Aminoethyl)phenyl)acetamide: A structurally related compound with similar functional groups.
Uniqueness: ®-4-(1-Aminoethyl)benzamide is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. This stereochemistry can influence its binding affinity to molecular targets and its overall pharmacological profile.
Propriétés
IUPAC Name |
4-[(1R)-1-aminoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H2,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJMJWOLRCACSF-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651219 | |
| Record name | 4-[(1R)-1-Aminoethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173898-21-0 | |
| Record name | Benzamide, 4-(1-aminoethyl)-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173898-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1R)-1-Aminoethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.0]hexane, 4-methyl-3-methylene-1-(1-methylethyl)- (9CI)](/img/new.no-structure.jpg)
![Tricyclo[2.2.1.0~2,6~]heptan-3-yl butanoate](/img/structure/B573505.png)
![methyl (2R)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate](/img/structure/B573513.png)





